5-Acetamidonaphthalene-1-sulfonamide
Overview
Description
5-Acetamidonaphthalene-1-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition Activity
- Lipoxygenase and α-Glucosidase Inhibitors : Derivatives of 5-Acetamidonaphthalene-1-sulfonamide have been evaluated for their enzyme inhibition activity. Specifically, certain molecules synthesized from N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide showed significant inhibition of lipoxygenase and moderate inhibition of α-glucosidase enzymes. These findings suggest potential applications as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Photoaffinity Probes for Mycobacterium tuberculosis
- Arabinosyl Transferase Activity : A derivative, (5-Azidonaphthalene-1-sulfonamidoethyl)-5-O-(alpha-arabinofuranosyl)-alpha-D-arabinofuranoside, was synthesized as a photoaffinity probe for the determination of arabinosyl transferase activity in Mycobacterium tuberculosis. This application is crucial for identifying binding and functional sites in the bacterium, offering insights into tuberculosis research and treatment strategies (Pathak et al., 2002).
Development of Novel Inhibitors
Antimicrobial and Dual Inhibitors : N-Sulfonamide 2-Pyridone derivatives have been synthesized, combining inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into one molecule. These compounds exhibit significant in vitro antimicrobial activity and have been evaluated as dual inhibitors of DHPS and DHFR enzymes, suggesting a promising approach for developing antimicrobial agents (Azzam et al., 2020).
Carbonic Anhydrase Inhibitors : Various sulfonamide derivatives, including those based on this compound, have been investigated for their inhibitory effects on carbonic anhydrase isoforms. Such studies aim to develop potent inhibitors with potential applications in treating conditions like glaucoma, edema, and certain neurological disorders. The research indicates the diverse inhibitory capacities of these compounds across different carbonic anhydrase isoforms, underscoring the therapeutic potential of sulfonamide derivatives in medicine (Supuran et al., 2003).
Mechanism of Action
Target of Action
5-Acetamidonaphthalene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biochemical processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, exert their bacteriostatic effect by inhibiting a metabolic pathway that is necessary for DNA synthesis . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, the compound prevents bacterial DNA synthesis, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme DHPS, the compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption affects the ability of bacteria to replicate, resulting in a bacteriostatic effect .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need further investigation.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth . This makes it a potential candidate for treating bacterial infections.
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . They can induce gene mutation in bacteria, leading to drug resistance . Moreover, they can have eco-toxicological effects, posing a threat to ecological balance . Therefore, the use of such compounds needs to be carefully managed to minimize their environmental impact.
Biochemical Analysis
Biochemical Properties
5-Acetamidonaphthalene-1-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are known to interact with various enzymes and proteins, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
For instance, they can inhibit metabolic processes in bacteria, making them effective antibacterial agents
Molecular Mechanism
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism allows sulfonamides to inhibit bacterial growth.
Properties
IUPAC Name |
N-(5-sulfamoylnaphthalen-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMADUQTHJYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392174 | |
Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32327-48-3 | |
Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.